molecular formula C19H20N2O4 B4668796 ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate

ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate

Cat. No.: B4668796
M. Wt: 340.4 g/mol
InChI Key: KJJMCOKZMYYDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate is a complex organic compound with a unique structure that includes an anilinocarbonyl group and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with aniline and 2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilinocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The anilinocarbonyl group can form hydrogen bonds with active sites, while the phenylamino group may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[2-(benzoyl)phenyl]amino}-4-oxobutanoate
  • Ethyl 4-{[2-(phenylcarbamoyl)phenyl]amino}-4-oxobutanoate
  • Ethyl 4-{[2-(methylcarbamoyl)phenyl]amino}-4-oxobutanoate

Uniqueness

Ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate is unique due to the presence of both an anilinocarbonyl group and a phenylamino group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

ethyl 4-oxo-4-[2-(phenylcarbamoyl)anilino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-2-25-18(23)13-12-17(22)21-16-11-7-6-10-15(16)19(24)20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJMCOKZMYYDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.